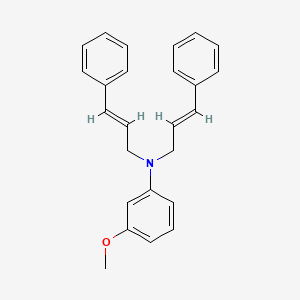

N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline

Description

N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline (CAS: 1076199-15-9) is a substituted aniline derivative featuring two 3-phenyl-2-propenyl (allyl) groups attached to the nitrogen atom of a 3-methoxyaniline core. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.31 g/mol . Structurally, the compound combines the electron-donating methoxy group at the meta position of the aromatic ring with bulky N-allyl substituents, which likely influence its physicochemical and reactivity profiles.

Synthetic Routes:

The compound can be synthesized via reductive alkylation or palladium-catalyzed amination methods, similar to other N-substituted anilines. For instance, describes the synthesis of analogous N-arylanilines using palladium catalysts and halogenated aryl precursors . While direct synthesis details for this specific compound are sparse, its structural analogs (e.g., N-phenethylaniline derivatives) are prepared through N-acylation followed by reduction .

Propriétés

IUPAC Name |

3-methoxy-N,N-bis[(E)-3-phenylprop-2-enyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-27-25-18-8-17-24(21-25)26(19-9-15-22-11-4-2-5-12-22)20-10-16-23-13-6-3-7-14-23/h2-18,21H,19-20H2,1H3/b15-9+,16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPOOFFLYDCED-KAVGSWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Boron tribromide in dichloromethane.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the reagent used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline is utilized as a building block for synthesizing various organic compounds. Its structure allows for further functionalization, which can lead to the development of novel materials and pharmaceuticals.

- Pharmaceutical Development :

-

Material Science :

- Due to its unique chemical structure, this compound may find applications in developing advanced materials such as polymers or coatings that require specific thermal or mechanical properties.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the efficacy of a related compound in targeting specific signaling pathways involved in cancer progression .

Case Study 2: Synthesis of Novel Derivatives

A study focused on synthesizing novel derivatives based on this compound, exploring their biological activities. The results showed that modifications to the methoxy group enhanced the compounds' solubility and bioavailability, leading to improved anti-cancer activity compared to the parent compound .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Derivative A | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| Derivative B | A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Aniline derivative + Aldehyde | 50 | 85 |

| Reduction | Bis(3-phenyl-2-propenyl) product | Room Temp | 90 |

Mécanisme D'action

The mechanism of action of N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Solubility : Soluble in chloroform and dichloromethane .

- Stability : Requires storage at -20°C to maintain integrity .

Comparison with Similar Compounds

To contextualize the properties of N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline, the following compounds are compared based on structure, reactivity, and biological activity:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

B. Physicochemical Properties

- Lipophilicity : The allylphenyl substituents increase lipophilicity (predicted ClogP ~4.5) compared to hydroxyethyl derivatives (ClogP ~1.2), impacting membrane permeability and solubility .

- Stability : Diazenyl derivatives (e.g., 4-[(4-chlorophenyl)diazenyl]-3-methoxyaniline) exhibit photoisomerization tendencies, whereas the target compound’s stability is influenced by allyl group conjugation .

Activité Biologique

N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two propenyl groups attached to an aniline moiety, contributing to its unique properties and biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, the compound showed effectiveness in:

- Cell Line Inhibition : In vitro studies revealed that the compound inhibited the growth of multiple cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and modulation of apoptosis-related pathways.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory potential. Experimental models have shown that it can reduce inflammation markers, suggesting a therapeutic role in inflammatory diseases. Key findings include:

- Reduction of Cytokines : Significant decreases in pro-inflammatory cytokines were observed in treated models, indicating its potential as an anti-inflammatory agent .

- Animal Studies : In vivo studies using rodent models have corroborated these findings, showing reduced paw edema and inflammation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Notable points include:

- Bacterial Strains Tested : The compound displayed activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness .

- Potential Applications : Given the rise of antibiotic resistance, compounds like this compound could serve as alternative therapeutic agents.

Summary of Biological Activities

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer treatment. The study reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.